molecular formula C17H13FN2OS B2420228 N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide CAS No. 301175-56-4

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B2420228
CAS No.: 301175-56-4
M. Wt: 312.36
InChI Key: MAYCWLALLXXWPZ-UHFFFAOYSA-N
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Description

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a thiazole ring substituted with a fluorophenylmethyl group and a benzamide moiety

Scientific Research Applications

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining acid-base balance in the body.

Mode of Action

It is suggested that the compound interacts with its target throughhydrogen bonding and pi-pi interactions . These interactions may alter the activity of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-methylbenzamide
  • 4-(aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide
  • 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is unique due to its specific structural features, such as the combination of a thiazole ring with a fluorophenylmethyl group and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYCWLALLXXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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